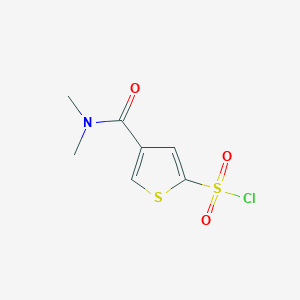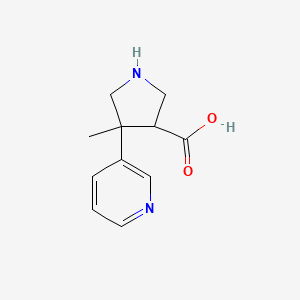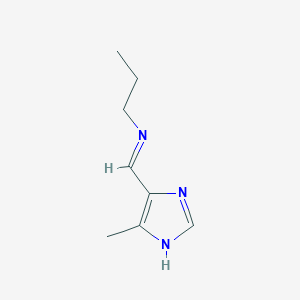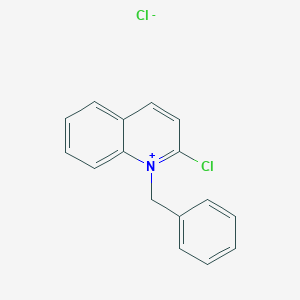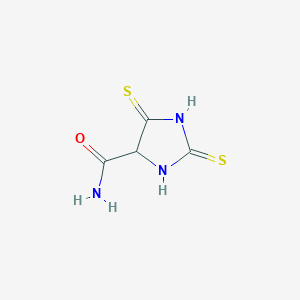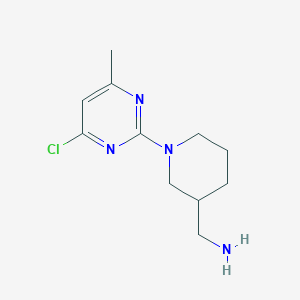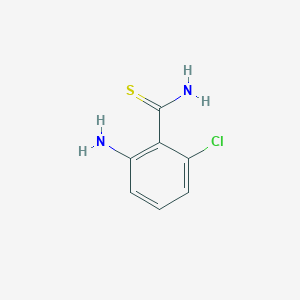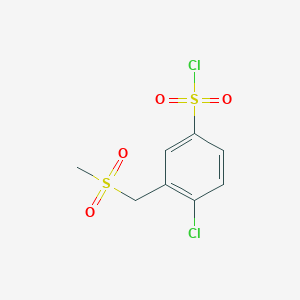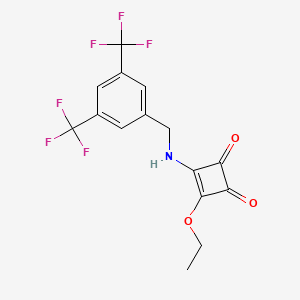
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a benzylamine moiety, and a cyclobutene-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with an appropriate cyclobutene-dione derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require the use of catalysts or reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups and benzylamine moiety can participate in nucleophilic substitution reactions under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the replacement of functional groups with nucleophiles .
科学研究应用
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and benzylamine moiety play crucial roles in its activity, influencing its binding affinity and specificity. The compound may act by modulating enzyme activity, receptor binding, or other cellular processes, depending on its application .
相似化合物的比较
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl azide
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione is unique due to its combination of trifluoromethyl groups, benzylamine moiety, and cyclobutene-dione core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
分子式 |
C15H11F6NO3 |
|---|---|
分子量 |
367.24 g/mol |
IUPAC 名称 |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-ethoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C15H11F6NO3/c1-2-25-13-10(11(23)12(13)24)22-6-7-3-8(14(16,17)18)5-9(4-7)15(19,20)21/h3-5,22H,2,6H2,1H3 |
InChI 键 |
ATYYVPJMXJYBLT-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=O)C1=O)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




